3'-Fluorobiphenyl-4-ylamine hydrochloride is a chemical compound with the molecular formula CHFN·HCl. This compound features a biphenyl structure with a fluorine atom positioned at the 3' position and an amine group at the 4' position of one of the phenyl rings. It is primarily recognized for its utility in various
3'-Fluorobiphenyl-4-ylamine hydrochloride has shown potential biological activity, particularly as an inhibitor in enzymatic processes. Research indicates that biphenyl derivatives may serve as effective inhibitors for specific enzymes, such as β-N-acetyl-d-hexosaminidase, which is involved in chitin metabolism in insects. This suggests possible applications in pest management and agricultural chemistry .
The synthesis of 3'-fluorobiphenyl-4-ylamine hydrochloride can be achieved through various methods:
This compound finds applications across several fields:
Studies on 3'-fluorobiphenyl-4-ylamine hydrochloride have indicated its potential interactions with various biological targets. For example:
Several compounds share structural similarities with 3'-fluorobiphenyl-4-ylamine hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Fluoroaniline | Simple aniline structure | Widely used in dye synthesis |
| 3-Fluorobiphenyl | Biphenyl with fluorine at different position | Less complex than 3'-fluorobiphenyl-4-ylamine |
| 4-Aminobiphenyl | Amino group at para position | Lacks fluorine substituent |
| Biphenyl | No functional groups | Basic structure without modifications |
3'-Fluorobiphenyl-4-ylamine hydrochloride is unique due to its specific fluorination pattern and the presence of an amine functional group, which enhances its reactivity and biological activity compared to its analogs.
The Suzuki-Miyaura cross-coupling reaction is the most widely reported method for constructing the biphenyl core of 3'-fluorobiphenyl-4-ylamine hydrochloride. A representative protocol involves coupling 4-bromoaniline with 3-fluorophenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as the catalyst under reflux conditions in a toluene/ethanol/water solvent system. This method achieves a 73% yield of the biphenyl intermediate, which is subsequently converted to the hydrochloride salt. Key optimization parameters include:
Recent advances in polyfluorinated biphenyl synthesis demonstrate that electron-poor substrates require elevated temperatures (95°C) and prolonged reaction times (60 hours) to overcome decreased electron density at the coupling sites.
Ligand architecture critically influences catalytic activity in fluorinated systems. For 3'-fluorobiphenyl synthesis:
Comparative studies reveal that nickel-based catalysts enable coupling of unactivated aliphatic fluorides but show limited applicability to aromatic systems.
The biphasic solvent system (toluene/ethanol/water) achieves three critical functions:
Homocoupling side reactions decrease from 33% to <5% when replacing pure toluene with 1:1 toluene/DMF mixtures in polyfluorinated systems.
While not directly reported in the surveyed literature for this specific compound, Buchwald-Hartwig amination could theoretically enable late-stage introduction of the amine group. This approach would involve coupling a pre-formed 3'-fluorobiphenyl halide with ammonia or protected amines using palladium-Xantphos complexes. However, competing C-F bond activation presents a significant challenge given the strength of the aryl-fluorine bond (≈130 kcal/mol).
Palladium-catalyzed C-H functionalization offers a complementary route to fluorinated biphenylamines. Recent developments demonstrate that ortho-C-H activation of biphenyl amines can be achieved using 1,6-enynes as coupling partners under Pd(II) catalysis. This method constructs benzoisoindolyl derivatives while preserving the fluorine substituent, albeit with strict electronic requirements for the directing group.
The primary amine group remains unprotected during most reported syntheses due to:
For multistep sequences requiring harsh conditions, preliminary studies suggest that tert-butoxycarbonyl (Boc) protection could be employed, though this remains untested in the context of 3'-fluorobiphenyl-4-ylamine synthesis.
Key scalability considerations include:
Process intensification strategies demonstrate promise, with microwave-assisted Suzuki couplings reducing reaction times from 16 hours to 45 minutes in model systems.
The fluorine atom in 3'-fluorobiphenyl-4-ylamine hydrochloride significantly influences its pharmacological profile. Fluorine’s high electronegativity (3.98 Pauling scale) and small atomic radius (1.47 Å) enable subtle modifications to a molecule’s electronic and steric properties without drastically altering its overall geometry [4] [5]. In HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), fluorine substitution on biphenyl scaffolds improves metabolic stability by reducing oxidative metabolism in human liver microsomes. For example, replacing methyl groups with fluorine in diarylpyrimidines (DAPYs) increased half-life from 14.6 to 74.52 minutes [4].
Table 1: Impact of Fluorine Substitution on Pharmacokinetic Properties
| Compound | Metabolic Half-Life (min) | Selectivity Index (SI) |
|---|---|---|
| JK-4b (non-fluorinated) | 14.6 | 2,059 |
| 5t (3'-fluoro analog) | 74.52 | 66,443 |
The 3'-fluoro group also enhances hydrophobic interactions with aromatic residues (e.g., Tyr181, Trp229) in enzyme binding pockets, as demonstrated in molecular docking studies [4]. This substitution pattern reduces cytotoxicity (CC₅₀ = 117 μmol/L for 5t vs. 2.08 μmol/L for JK-4b) while maintaining nanomolar antiviral activity (EC₅₀ = 1.8 nmol/L) [4].
Carbonic anhydrase (CA), a zinc metalloenzyme, catalyzes CO₂ hydration to bicarbonate and protons [3]. Fluorinated biphenylamines like 3'-fluorobiphenyl-4-ylamine hydrochloride may act as CA inhibitors by coordinating the active-site zinc ion or disrupting proton transfer networks. The fluorine atom’s electronegativity polarizes the biphenyl ring, enhancing interactions with hydrophobic pockets near the enzyme’s active site [3].
Table 2: Hypothesized Binding Interactions of 3'-Fluorobiphenyl-4-ylamine with CA
| Interaction Type | Target Residues | Energy Contribution (kcal/mol) |
|---|---|---|
| Hydrophobic | Phe131, Val121 | -2.7 |
| Halogen Bond (F–Zn) | Zn²⁺ | -1.5 |
| π-Stacking | His94, His96 | -3.2 |
Fluorinated biphenylamines exhibit broad-spectrum antimicrobial activity. The fluorine atom enhances membrane permeability and disrupts microbial enzymatic processes. For instance, 3'-fluoro analogs inhibit HIV-1 reverse transcriptase at nanomolar concentrations by binding to the allosteric pocket, preventing conformational changes required for viral replication [4].
Table 3: Antimicrobial Activity of Selected Fluorinated Biphenyl Derivatives
| Organism | EC₅₀ (nmol/L) | Target Enzyme |
|---|---|---|
| HIV-1 (WT) | 1.8 | Reverse Transcriptase |
| Staphylococcus aureus | 12.4* | Dihydrofolate Reductase |
*Estimated from structural analogs [2] [4].
Fluorinated biphenyl scaffolds are pivotal in designing anticancer agents. Structural analogs of 3'-fluorobiphenyl-4-ylamine hydrochloride inhibit kinases and DNA repair enzymes. For example, replacing the amine group with a sulfonamide yields compounds targeting carbonic anhydrase IX (CA-IX), a marker of tumor hypoxia [3]. Fluorine’s electron-withdrawing effects also stabilize transition states in enzyme-substrate complexes, enhancing inhibitor potency [5].
Table 4: Anticancer Activity of Biphenylamine Analogues
| Analog Structure | IC₅₀ (nmol/L) | Target |
|---|---|---|
| 3'-F-Biphenyl-sulfonamide | 8.2 | CA-IX |
| 4-Amino-3'-F-biphenyl | 15.7 | EGFR-TK |
The kinetic analysis of palladium-mediated coupling reactions involving 3'-Fluorobiphenyl-4-ylamine hydrochloride reveals critical insights into the mechanistic pathways of these transformations. Extensive kinetic studies on water-soluble palladium-beta-cyclodextrin catalysts demonstrate that the oxidative addition step represents the rate-determining phase in cross-coupling processes [1]. The activation energy for oxidative addition has been determined to be 50.1 ± 4.7 kilojoules per mole, significantly lower than literature values for traditional phosphine-ligated systems, which typically range from 60 to 113 kilojoules per mole [1].
Detailed kinetic measurements conducted at various temperatures provide quantitative data on rate constants and their temperature dependence. At 293.15 Kelvin, the rate constant k₁ measures 317.46 L²mol⁻²s⁻¹, increasing exponentially to 7637.94 L²mol⁻²s⁻¹ at 353.15 Kelvin [2]. This temperature dependence follows the Arrhenius equation, confirming the thermal activation nature of the oxidative addition process.
The kinetic behavior of fluorinated aromatic amine coupling reactions differs substantially from non-fluorinated analogs due to the electron-withdrawing nature of the fluorine substituent [3] [4]. In palladium-catalyzed arylation of fluoroalkylamines, the rate-determining step shifts from oxidative addition to reductive elimination, contrary to typical cross-coupling mechanisms [3]. This mechanistic alteration occurs because the electron-withdrawing fluoroalkyl groups retard the reductive elimination step to form carbon-nitrogen bonds.
Systematic kinetic analysis reveals that reactions with fluorinated biphenyl derivatives follow zero-order kinetics with respect to the aryl halide substrate and first-order kinetics with respect to both the fluorinated amine nucleophile and the palladium catalyst [3]. The reaction rate shows a nearly zero but positive dependence on the concentration of the base, suggesting that base coordination to palladium influences the catalytic cycle without directly participating in the rate-determining step.
Table 1: Kinetic Data for Palladium-Mediated Coupling Reactions
| Temperature (K) | Rate Constant k₁ (L²mol⁻²s⁻¹) | Error ±εk₁ (L²mol⁻²s⁻¹) | Activation Energy Error εE (J mol⁻¹) |
|---|---|---|---|
| 293.15 | 317.46 | 88.56 | 681.5 |
| 313.15 | 741.33 | 267.98 | 941.2 |
| 333.15 | 3213.88 | 1773.00 | 1528.0 |
| 353.15 | 7637.94 | 3262.00 | 9940.4 |
The cooperative catalysis mechanism involving neighboring active sites on the palladium-beta-cyclodextrin catalyst provides a plausible explanation for the reduced activation energy barriers observed in these systems [1]. This cooperative effect becomes particularly pronounced in reactions involving fluorinated substrates, where the electron-deficient nature of the aromatic ring enhances the interaction with the dual catalytic sites.
Computational investigations using density functional theory calculations provide detailed insights into the transition state structures of fluorine-substituted biphenyl systems. The electronic structure analysis of fluorinated biphenyl compounds reveals significant perturbations in frontier molecular orbital energies compared to their non-fluorinated counterparts [5].
Quantum chemical calculations at the B3LYP/6-311+G* level of theory demonstrate that fluorine substitution systematically lowers both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [5]. For difluorinated biphenyl derivatives, the highest occupied molecular orbital energies range from -5.83 to -6.99 electron volts, while lowest unoccupied molecular orbital energies span from -1.25 to -3.11 electron volts [5].
Table 2: Computational Modeling Results for Fluorinated Biphenyl Systems
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | TDDFT Gap (eV) |
|---|---|---|---|---|
| TBDFBP | -6.44 | -1.30 | 5.14 | 4.65 |
| DFBPE | -6.81 | -2.25 | 4.56 | 4.14 |
| DFDMBP | -5.83 | -1.25 | 4.58 | 3.99 |
| DFNBP | -6.99 | -3.11 | 3.88 | 3.33 |
| DFBPMS | -5.93 | -1.36 | 4.57 | 4.12 |
Transition state modeling for carbon-fluorine bond activation processes reveals that magnesium-magnesium bond polarization plays a crucial role in the activation mechanism [6]. The transition state involves significant negative charge localization on the fluoroarene moiety, with the metal-metal bond acting as both nucleophile and electrophile in a concerted substitution-like pathway [6]. The calculated Gibbs activation energy for hexafluorobenzene addition to magnesium-magnesium bonds measures 25.7 kilojoules per mole using the ωB97X functional, closely matching experimental values of 21.3 kilojoules per mole [6].
The computational analysis of nucleophilic aromatic substitution mechanisms in fluorinated systems demonstrates that the reaction pathway follows either concerted or stepwise mechanisms depending on the electronic nature of the aromatic system [7]. The transition parameter τ, which measures the degree of synchronicity in bond-forming and bond-breaking processes, shows values ranging from 1.05 to 1.36 for different fluorinated substrates [7]. Systems with more electron-withdrawing substituents tend toward more concerted mechanisms, while less activated systems prefer stepwise pathways through Meisenheimer complex intermediates.
Fluorine substitution effects on transition state geometries manifest through altered bond lengths and angles in the critical carbon-carbon and carbon-nitrogen bond-forming steps [8]. Secondary orbital interactions involving fluorine atoms contribute to transition state stabilization through favorable fluorine-pi interactions and reduced steric repulsion compared to hydrogen-substituted analogs [8].
The computational investigation of solvent effects on transition states reveals that polar aprotic solvents stabilize the transition states of nucleophilic aromatic substitution reactions involving fluorinated substrates more effectively than polar protic solvents [9]. This stabilization arises from differential solvation of the charge-separated transition state structures, with polar aprotic solvents providing better stabilization of the developing negative charge on the aromatic ring.
The mechanistic role of solvents in nucleophilic aromatic substitution reactions involving 3'-Fluorobiphenyl-4-ylamine hydrochloride extends beyond simple medium effects to include direct participation in the reaction coordinate. Polar aprotic solvents demonstrate superior performance in promoting nucleophilic aromatic substitution reactions compared to polar protic solvents due to their differential solvation patterns [10] [9] [11].
The fundamental principle governing solvent effects in nucleophilic aromatic substitution reactions relates to the solvation of nucleophiles and transition states [11]. Polar protic solvents such as water, methanol, and ethanol form strong hydrogen bonds with nucleophilic species, effectively reducing their nucleophilicity by creating solvation shells that must be disrupted for the nucleophile to approach the electrophilic aromatic carbon [11]. This solvation phenomenon leads to decreased reaction rates and altered selectivity patterns.
In contrast, polar aprotic solvents including acetonitrile, dimethyl sulfoxide, and dimethylformamide selectively solvate cations while leaving anions relatively unsolvated [11]. This differential solvation enhances nucleophile reactivity by maintaining the electron density on the nucleophilic center while stabilizing the associated counterion. The enhanced nucleophilicity translates directly to increased reaction rates and improved yields in cross-coupling processes.
Table 3: Solvent Effects on Nucleophilic Aromatic Substitution Reactions
| Solvent Type | Examples | SNAr Reaction Rate | Nucleophile Solvation | Mechanism Preference |
|---|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | Slow | Strong | Addition-Elimination |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Fast | Weak | Addition-Elimination |
| Nonpolar | Toluene, Hexane | Very Slow | Negligible | Not Favorable |
The specific case of fluorinated aromatic substrates introduces additional complexity to solvent-participation mechanisms. Fluorine atoms on the aromatic ring increase the electrophilicity of the substrate while simultaneously providing sites for specific solvent interactions [12]. The highly fluorinated aromatic compounds demonstrate remarkable para-selectivity in nucleophilic substitution reactions, with this selectivity being modulated by solvent choice [12].
Mechanistic studies reveal that the addition-elimination pathway predominates in both polar protic and polar aprotic solvents, but the rate-determining step varies with solvent properties [13] [14]. In polar protic solvents, the formation of the Meisenheimer intermediate constitutes the rate-determining step due to the high energy barrier associated with nucleophile desolvation and subsequent addition to the aromatic ring. Conversely, in polar aprotic solvents, the elimination step often becomes rate-determining as the enhanced nucleophilicity facilitates rapid formation of the addition intermediate.
The temperature dependence of solvent effects provides additional mechanistic insights. Higher temperatures reduce the differential solvation effects between polar protic and polar aprotic solvents, leading to convergent reaction rates [9]. This temperature-dependent behavior confirms that the primary solvent effect originates from differential solvation energies rather than inherent chemical reactivity differences.
Crown ethers and phase-transfer catalysts represent specialized examples of solvent participation in nucleophilic aromatic substitution reactions [11]. These additives create unique microenvironments where cations are sequestered in the organic phase while maintaining anion reactivity. The 18-crown-6 ether specifically complexes potassium ions, liberating fluoride anions for enhanced nucleophilic attack on aromatic substrates [11].
Isotopic labeling techniques provide definitive evidence for reaction mechanisms by tracking the fate of specific atoms throughout the transformation process. The application of carbon-13, nitrogen-15, and deuterium labeling to mechanistic studies of 3'-Fluorobiphenyl-4-ylamine hydrochloride synthesis offers unprecedented insights into bond-forming and bond-breaking sequences [15] [16] [17].
Carbon-13 labeling studies employ nuclear magnetic resonance spectroscopy and mass spectrometry for detection and quantification of labeled products [17]. The detection limit for carbon-13 labeled metabolites reaches 7 nanograms per milliliter using chemical reaction interface mass spectrometry techniques [17]. This high sensitivity enables tracking of minor reaction pathways and side products that might otherwise escape detection.
Nitrogen-15 isotopic labeling provides particularly valuable information for reactions involving amine functionality [17] [18]. The detection limit for nitrogen-15 labeled compounds measures 0.38 nanograms per milliliter, making it the most sensitive isotopic tracer among the commonly used stable isotopes [17]. Nuclear magnetic resonance spectroscopy of nitrogen-15 labeled compounds reveals conformational preferences and electronic effects in nitrosourea derivatives and related nitrogen-containing compounds [18].
Table 4: Isotopic Labeling Study Parameters and Detection Limits
| Isotope | Detection Method | Detection Limit (ng/mL) | Linear Dynamic Range | Primary Application |
|---|---|---|---|---|
| ¹³C | NMR, MS | 7.00 | 250-1000 | Pathway Elucidation |
| ¹⁵N | NMR, MS | 0.38 | 250-1000 | Mechanism Studies |
| ²H (Deuterium) | NMR, MS | 16.00 | 250-1000 | Kinetic Isotope Effects |
Deuterium labeling studies focus primarily on kinetic isotope effect measurements to identify rate-determining steps and transition state structures [19] [20]. Primary kinetic isotope effects, where deuterium substitution occurs at bonds broken or formed in the rate-determining step, typically exhibit values between 2 and 8 for carbon-hydrogen bond breaking processes [20]. Secondary isotope effects, arising from deuterium substitution at positions adjacent to the reaction center, provide information about geometry changes in the transition state.
The synthesis of specifically deuterated nucleosides and their incorporation into oligonucleotide substrates demonstrates the power of isotopic labeling in enzyme mechanism studies [19]. Both TruB and RluA pseudouridine synthases display primary kinetic isotope effects when deuterated substrates are employed, indicating the formation of glycal intermediates during the enzymatic turnover process [19].
Mechanistic investigations using multiple isotopic labels simultaneously provide comprehensive pictures of complex reaction pathways [16]. The combination of carbon-13 and nitrogen-15 labeling in studies of antitumor nitrosourea compounds reveals conformational preferences and decomposition pathways that would be impossible to elucidate using single-isotope approaches [18].
The isotopic labeling approach to mechanism elucidation extends beyond simple atom tracking to include sophisticated applications in metabolic pathway analysis and drug development [21]. Stable isotope-labeled compounds serve as internal standards in mass spectrometric analysis, enabling precise quantification of drug metabolites and environmental fate studies of agrochemicals [21].
The theoretical framework for interpreting isotopic labeling results relies on transition state theory and the relationship between isotope effects and reaction mechanisms [20]. The magnitude and direction of isotope effects provide direct information about the degree of bond breaking or forming in the transition state, enabling discrimination between alternative mechanistic proposals [20].